molecular formula C12H18N2O2 B1518001 2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide CAS No. 1154945-89-7

2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide

Cat. No. B1518001
M. Wt: 222.28 g/mol
InChI Key: CWAMRZVAWRJAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide (2-APBA) is an organic compound belonging to the class of amides. It is a colorless solid that has been used in various scientific research applications, including as a precursor for synthesis of a variety of compounds. 2-APBA has a wide range of biochemical and physiological effects that make it an interesting compound to study.

Scientific Research Applications

Chemoselective Acetylation

  • Chemoselective Monoacetylation : The compound has been studied for its role as an intermediate in the chemoselective monoacetylation of amino groups, which is significant in the natural synthesis of antimalarial drugs. This process has been optimized using immobilized lipase catalysts, highlighting the compound's relevance in synthesizing pharmacologically active molecules (Magadum & Yadav, 2018).

Analytical Methodologies

  • Impurity Determination in Pharmaceuticals : It has applications in analytical methodologies, such as the use of NMR and neural network regression for impurity determination in pharmaceuticals. This highlights its role in ensuring the purity and quality of drug products, ensuring patient safety (Forshed, Andersson, & Jacobsson, 2002).

Advanced Oxidation Processes

  • Degradation and Hydroxylation Pathways : The compound is involved in advanced oxidation processes, indicating its potential in environmental remediation or in the degradation of pharmaceuticals in water treatment. Research has explored its hydroxylation and degradation pathways under UV/H2O2 conditions, providing insights into the environmental fate of similar compounds (Vogna et al., 2002).

Antioxidant Activities

  • Coordination Complexes and Antioxidant Activity : Studies have also focused on the synthesis of coordination complexes constructed from related pyrazole-acetamide derivatives, exploring their antioxidant activities. Such research underscores the compound's potential in developing novel antioxidants with therapeutic applications (Chkirate et al., 2019).

Environmental Impact

  • Chlorination By-products : Investigation into the chlorination by-products of compounds with structural similarities provides essential data on their environmental impact, particularly in water treatment scenarios. This research aids in understanding the transformation products and their potential toxicity or environmental risks (DellaGreca et al., 2009).

properties

IUPAC Name

2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-11(8-15)14-12(16)7-9-3-5-10(13)6-4-9/h3-6,11,15H,2,7-8,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAMRZVAWRJAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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